Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the bromination of a furo[3,2-b]pyrrole precursor. One common method includes the reaction of a furo[3,2-b]pyrrole derivative with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the furan ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of ethyl 2-amino-4H-furo[3,2-b]pyrrole-5-carboxylate or ethyl 2-thio-4H-furo[3,2-b]pyrrole-5-carboxylate.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of de-brominated or hydrogenated furo[3,2-b]pyrrole derivatives.
Scientific Research Applications
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its unique structural features.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the fused ring system can play a crucial role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure with a thieno ring instead of a furo ring.
Ethyl 2-bromo-4H-indole-5-carboxylate: Contains an indole ring system.
Ethyl 2-bromo-4H-benzofuro[3,2-b]pyrrole-5-carboxylate: Features a benzofuro ring system.
Uniqueness
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to its specific furo[3,2-b]pyrrole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBWLOCPAYJAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508421 | |
Record name | Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80709-83-7 | |
Record name | Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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